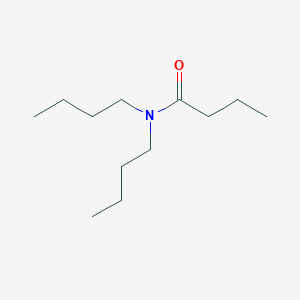
Butyramide, N,N-dibutyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyramide, N,N-dibutyl-, also known as dibutyl butyramide, is a chemical compound that belongs to the amide family. It is a colorless liquid that is soluble in water and organic solvents. Butyramide, N,N-dibutyl- has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of Butyramide, N,N-Butyramide, N,N-dibutyl-- is not fully understood, but it is believed to involve the interaction with proteins and nucleic acids. Butyramide, N,N-Butyramide, N,N-dibutyl-- can modulate the activity of enzymes, transcription factors, and chromatin remodeling complexes, leading to changes in gene expression and cellular function. Butyramide, N,N-Butyramide, N,N-dibutyl-- can also affect the structure and stability of nucleic acids, leading to changes in DNA replication, transcription, and repair.
Biochemische Und Physiologische Effekte
Butyramide, N,N-Butyramide, N,N-dibutyl-- has been shown to have various biochemical and physiological effects, including:
1. Histone deacetylase inhibition: Butyramide, N,N-Butyramide, N,N-dibutyl-- can inhibit the activity of histone deacetylases, leading to the accumulation of acetylated histones and the activation of gene expression.
2. Cell proliferation inhibition: Butyramide, N,N-Butyramide, N,N-dibutyl-- can inhibit the proliferation of various cancer cell lines, possibly through the induction of cell cycle arrest and apoptosis.
3. Neuroprotection: Butyramide, N,N-Butyramide, N,N-dibutyl-- can protect neurons from various insults, such as oxidative stress, inflammation, and excitotoxicity, possibly through the activation of neurotrophic factors and the inhibition of neurotoxic factors.
Vorteile Und Einschränkungen Für Laborexperimente
Butyramide, N,N-Butyramide, N,N-dibutyl-- has various advantages and limitations for lab experiments, including:
Advantages:
1. High purity and stability: Butyramide, N,N-Butyramide, N,N-dibutyl-- can be synthesized with high purity and stability, allowing for reproducible and reliable results.
2. Versatility: Butyramide, N,N-Butyramide, N,N-dibutyl-- can be used in various biological and chemical systems, allowing for a wide range of applications.
3. Low toxicity: Butyramide, N,N-Butyramide, N,N-dibutyl-- has low toxicity in vitro and in vivo, allowing for safe and ethical research.
Limitations:
1. Limited solubility: Butyramide, N,N-Butyramide, N,N-dibutyl-- has limited solubility in water and some organic solvents, limiting its use in certain applications.
2. Variable potency: Butyramide, N,N-Butyramide, N,N-dibutyl-- can have variable potency and efficacy in different biological systems, requiring optimization and validation for each application.
3. Limited commercial availability: Butyramide, N,N-Butyramide, N,N-dibutyl-- is not widely available commercially, requiring custom synthesis or isolation from natural sources.
Zukünftige Richtungen
Butyramide, N,N-Butyramide, N,N-dibutyl-- has various potential future directions, including:
1. Drug discovery: Butyramide, N,N-Butyramide, N,N-dibutyl-- can be used as a lead compound for the development of novel drugs for various diseases, such as cancer, neurodegeneration, and inflammation.
2. Epigenetic research: Butyramide, N,N-Butyramide, N,N-dibutyl-- can be used as a tool to study the role of histone acetylation and deacetylation in various biological processes, such as development, differentiation, and aging.
3. Biomaterials: Butyramide, N,N-Butyramide, N,N-dibutyl-- can be used as a building block for the synthesis of novel biomaterials with unique properties, such as biocompatibility, biodegradability, and mechanical strength.
Conclusion:
In conclusion, Butyramide, N,N-Butyramide, N,N-dibutyl-- is a versatile and promising chemical compound that has been widely used in scientific research. Its unique properties and potential applications make it a valuable tool for chemical synthesis, biological research, and analytical chemistry. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Synthesemethoden
Butyramide, N,N-Butyramide, N,N-dibutyl-- can be synthesized through a simple reaction between butyric anhydride and Butyramide, N,N-dibutyl-amine in the presence of a catalyst. The reaction produces a mixture of isomeric Butyramide, N,N-dibutyl- butyramides, which can be separated through distillation or chromatography. The purity and yield of the product can be optimized through various reaction conditions, such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
Butyramide, N,N-Butyramide, N,N-dibutyl-- has been used in various scientific research applications, including:
1. Chemical synthesis: Butyramide, N,N-Butyramide, N,N-dibutyl-- can be used as a building block in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and materials.
2. Biological research: Butyramide, N,N-Butyramide, N,N-dibutyl-- has been used as a tool to modulate protein function and gene expression in various biological systems, such as cells, tissues, and organisms.
3. Analytical chemistry: Butyramide, N,N-Butyramide, N,N-dibutyl-- can be used as a reagent or internal standard in various analytical techniques, such as mass spectrometry, chromatography, and spectroscopy.
Eigenschaften
CAS-Nummer |
14287-95-7 |
|---|---|
Produktname |
Butyramide, N,N-dibutyl- |
Molekularformel |
C12H25NO |
Molekulargewicht |
199.33 g/mol |
IUPAC-Name |
N,N-dibutylbutanamide |
InChI |
InChI=1S/C12H25NO/c1-4-7-10-13(11-8-5-2)12(14)9-6-3/h4-11H2,1-3H3 |
InChI-Schlüssel |
YIGDAUZSYXKBHT-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)CCC |
Kanonische SMILES |
CCCCN(CCCC)C(=O)CCC |
Synonyme |
N,N-dibutylbutanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



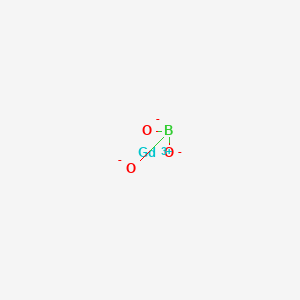
![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B77260.png)
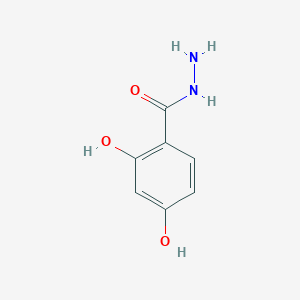
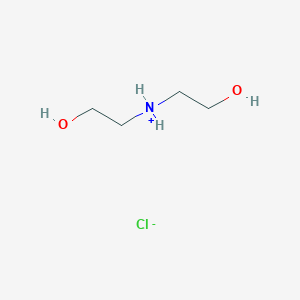
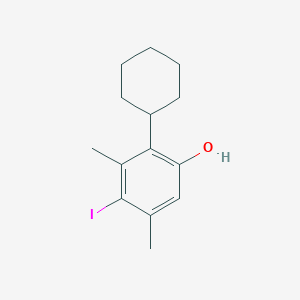
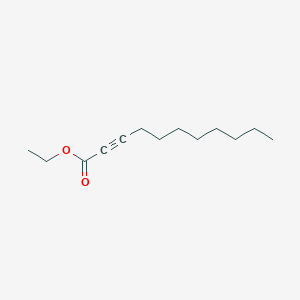
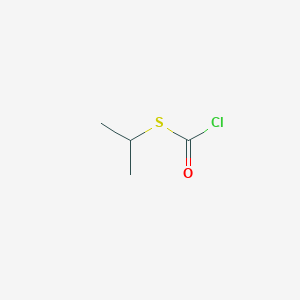
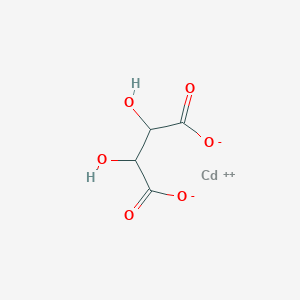
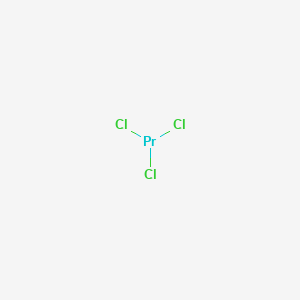
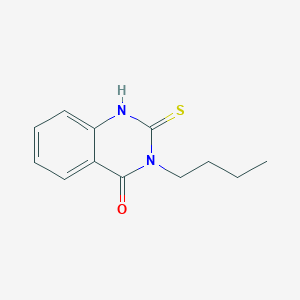



![1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B77284.png)